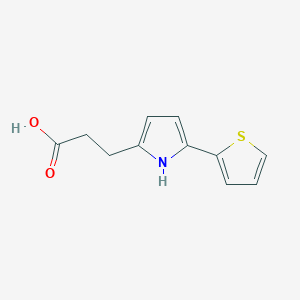
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound exhibits a unique structure, combining thiophene and pyrrole moieties, which contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO2S, with a molecular weight of approximately 233.29 g/mol. The compound features a pyrrole ring substituted with a thiophene group, linked to a propionic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that these compounds can effectively reduce the production of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation in various models .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity. Studies suggest that this compound can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to involve interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit COX enzymes, reducing inflammation.
- Receptors: It may interact with receptors involved in oxidative stress response.
- Signaling Pathways: Modulation of pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Cyclooxygenase: A study demonstrated that derivatives similar to this compound significantly inhibited COX activity in vitro, correlating with reduced inflammation in animal models .
- Antioxidant Activity Assessment: Research indicated that this compound exhibited strong radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .
- Anticancer Efficacy: In vitro testing against ovarian cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth, showcasing its potential as an anticancer therapeutic .
Eigenschaften
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAOREOUQVDFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














